![molecular formula C10H5F3N4 B1621458 2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile CAS No. 7089-17-0](/img/structure/B1621458.png)
2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile
Overview
Description
2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile is a chemical compound with the molecular formula C10H5F3N4 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile is represented by the SMILES string FC(F)(F)C1=CC=CC(NN=C(C#N)C#N)=C1 . This indicates the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydrazono group and a malononitrile group.Physical And Chemical Properties Analysis
The molecular weight of 2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile is 238.17 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Colorimetric Analysis
2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile has been utilized in colorimetric analysis. A novel reaction-based colorimetric signaling probe was developed for the selective analysis of malononitrile. This probe showed a significant color change from yellow to violet due to its CH-acidity, demonstrating its potential for convenient analysis in chemical and industrial applications (Kim et al., 2020).
Anticancer Activity
There is significant research on the synthesis of substituted pyrazole derivatives from malononitrile, which includes 2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile. These derivatives have been screened for their anticancer activities against various cancer cell lines, showing promising results (Abdelgawad et al., 2013); (Abdelgawad et al., 2014).
Antimicrobial Activities
Novel thiazoles synthesized from 2-(4-Phenylthiazol-2(3H)-ylidene)-malononitrile, related to 2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile, have shown significant antimicrobial activities. These compounds have demonstrated a correlation between their hydrophobicity and antimicrobial activity (Al-Mousawi et al., 2016).
Fluorescent Chemosensor
A new molecule, 2-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)malononitrile, closely related to 2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile, has been synthesized for use as a highly selective fluorescent turn-on chemosensor for cyanide anion detection. This sensor is capable of detecting changes in UV-vis and fluorescence spectra upon interaction with cyanide, indicating its potential in analytical chemistry (Chen et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4/c11-10(12,13)7-1-3-8(4-2-7)16-17-9(5-14)6-15/h1-4,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGZASZXLDMQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NN=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381823 | |
| Record name | [4-(Trifluoromethyl)phenyl]carbonohydrazonoyl dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile | |
CAS RN |
7089-17-0 | |
| Record name | [4-(Trifluoromethyl)phenyl]carbonohydrazonoyl dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B1621376.png)
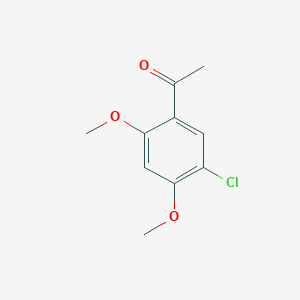


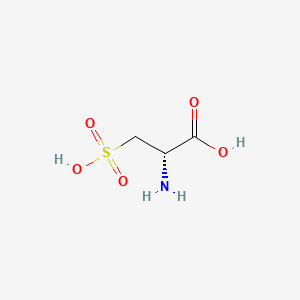

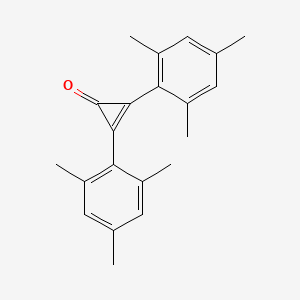

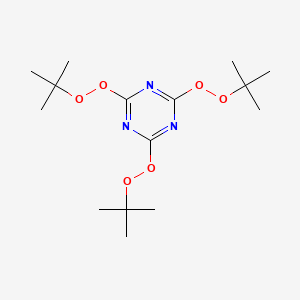
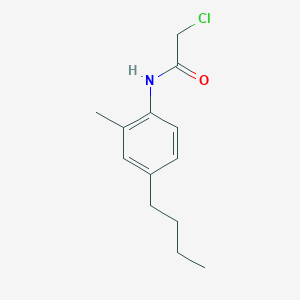


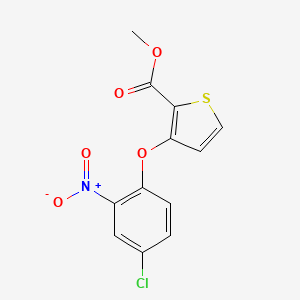
![Diethyl [dibromo(fluoro)methyl]phosphonate](/img/structure/B1621397.png)